2-Hydroxy-5-(trifluoromethyl)benzene-1,3-dicarbaldehyde
Overview
Description
2-Hydroxy-5-(trifluoromethyl)benzene-1,3-dicarbaldehyde is an organic compound with the molecular formula C9H5F3O3. It is characterized by the presence of a hydroxyl group, a trifluoromethyl group, and two aldehyde groups attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(trifluoromethyl)benzene-1,3-dicarbaldehyde typically involves the introduction of the trifluoromethyl group and the aldehyde groups onto a benzene ring. One common method is the trifluoromethylation of a suitable precursor, followed by formylation to introduce the aldehyde groups. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process may include steps such as distillation, crystallization, and chromatography to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-(trifluoromethyl)benzene-1,3-dicarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: 2-Hydroxy-5-(trifluoromethyl)benzene-1,3-dicarboxylic acid
Reduction: 2-Hydroxy-5-(trifluoromethyl)benzene-1,3-dimethanol
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
2-Hydroxy-5-(trifluoromethyl)benzene-1,3-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(trifluoromethyl)benzene-1,3-dicarbaldehyde involves its interaction with various molecular targets and pathways. The compound’s aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it more effective in biological systems .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-(trifluoromethyl)benzaldehyde: Lacks the second aldehyde group, making it less reactive in certain chemical reactions.
2-Hydroxy-5-(trifluoromethyl)benzoic acid: Contains a carboxylic acid group instead of aldehyde groups, leading to different chemical properties and reactivity.
2-Hydroxy-5-(trifluoromethyl)benzene-1,3-dicarboxylic acid: The fully oxidized form of 2-Hydroxy-5-(trifluoromethyl)benzene-1,3-dicarbaldehyde.
Uniqueness
This compound is unique due to the presence of both aldehyde groups and a trifluoromethyl group on the same benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications .
Properties
IUPAC Name |
2-hydroxy-5-(trifluoromethyl)benzene-1,3-dicarbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O3/c10-9(11,12)7-1-5(3-13)8(15)6(2-7)4-14/h1-4,15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRYVVDGUDKJRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)C=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00556436 | |
Record name | 2-Hydroxy-5-(trifluoromethyl)benzene-1,3-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00556436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114315-20-7 | |
Record name | 2-Hydroxy-5-(trifluoromethyl)benzene-1,3-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00556436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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